4-Acetyl-3-chlorobenzoic acid

Lipophilicity ADME prediction Physicochemical profiling

4-Acetyl-3-chlorobenzoic acid (CAS 57542-72-0) is a disubstituted benzoic acid derivative bearing an electron-withdrawing acetyl group at the para position and a chlorine atom at the meta position relative to the carboxylic acid function. With a molecular formula of C₉H₇ClO₃ and a molecular weight of 198.60 g·mol⁻¹, this compound is classified as a halogenated aryl ketone–carboxylic acid hybrid.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 57542-72-0
Cat. No. B1401222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3-chlorobenzoic acid
CAS57542-72-0
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C(=O)O)Cl
InChIInChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13)
InChIKeyBXTYJZLHXHQEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-3-chlorobenzoic acid (CAS 57542-72-0): Core Identification and Sourcing Parameters for the Disubstituted Benzoic Acid Building Block


4-Acetyl-3-chlorobenzoic acid (CAS 57542-72-0) is a disubstituted benzoic acid derivative bearing an electron-withdrawing acetyl group at the para position and a chlorine atom at the meta position relative to the carboxylic acid function [1]. With a molecular formula of C₉H₇ClO₃ and a molecular weight of 198.60 g·mol⁻¹, this compound is classified as a halogenated aryl ketone–carboxylic acid hybrid [1]. Its bifunctional architecture—combining a ketone, an aryl chloride, and a carboxylic acid on a single aromatic ring—enables sequential, chemoselective derivatization that is not achievable with mono-substituted benzoic acid analogs . The compound is supplied commercially at purities of 95% (AKSci) to ≥98% (Fluorochem/Sigma-Aldrich, Leyan, Aromsyn), and the established synthetic route via Friedel-Crafts acylation of 3-chlorobenzoic acid is documented in the peer-reviewed literature (Tetrahedron 1988, 44, 1631) .

Why 4-Acetyl-3-chlorobenzoic acid Cannot Be Casually Replaced by Other Substituted Benzoic Acids in Multi-Step Syntheses


The simultaneous presence of the 4-acetyl and 3-chloro substituents on the benzoic acid scaffold generates a reactivity profile that is not the arithmetic sum of the two mono-substituted parent compounds [1]. The acetyl group withdraws electron density via both inductive and resonance effects, activating the ring toward nucleophilic aromatic substitution at positions ortho and para to itself, while the meta-chloro substituent exerts a competing inductive withdrawal that modulates the ring's electron density and directs electrophilic substitution to specific positions [2]. Replacing 4-acetyl-3-chlorobenzoic acid with 4-acetylbenzoic acid (lacking the chlorine) eliminates the halogen handle required for downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann), whereas substituting with 3-chlorobenzoic acid removes the ketone functionality essential for condensation, reduction, or reductive amination sequences [1]. The regioisomeric 3-acetyl-4-chlorobenzoic acid presents a different spatial arrangement of functional groups, which alters the steric and electronic environment of the carboxylic acid and can significantly impact reaction kinetics, regioselectivity of further functionalization, and ultimate product profiles [2]. These differences are quantifiable through computed molecular descriptors and experimentally observed synthetic outcomes, as demonstrated in the evidence items below.

4-Acetyl-3-chlorobenzoic acid (CAS 57542-72-0): Head-to-Head Quantitative Differentiation Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison of 4-Acetyl-3-chlorobenzoic Acid vs. 4-Acetylbenzoic Acid, 3-Chlorobenzoic Acid, and 4-Acetyl-3-nitrobenzoic Acid

The computed octanol-water partition coefficient (XLogP3) provides a quantitative basis for differentiating the lipophilicity of 4-acetyl-3-chlorobenzoic acid from its closest structural analogs. The target compound exhibits an XLogP3 of 2.5, placing it between the more hydrophilic 3-chlorobenzoic acid (XLogP3 ≈ 1.7) and the more lipophilic 4-acetylbenzoic acid (XLogP3 ≈ 1.9), while being substantially less lipophilic than the nitro analog 4-acetyl-3-nitrobenzoic acid [1]. This intermediate lipophilicity arises from the opposing contributions of the polar acetyl group and the hydrophobic chlorine atom, and it governs partitioning behavior in liquid-liquid extraction, reverse-phase chromatographic retention, and passive membrane permeability in biological assays [2].

Lipophilicity ADME prediction Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: 4-Acetyl-3-chlorobenzoic Acid vs. Its Methyl Ester Prodrug Form

The topological polar surface area (TPSA) of 4-acetyl-3-chlorobenzoic acid is computed to be 54.4 Ų, with exactly one hydrogen bond donor (the carboxylic acid –OH) and three hydrogen bond acceptors (the carbonyl oxygens of both the ketone and the acid, plus the hydroxyl oxygen) [1]. In contrast, its methyl ester analog (methyl 4-acetyl-3-chlorobenzoate, CAS 57542-71-9) has a TPSA of 43.4 Ų and zero hydrogen bond donors, as the carboxylic acid –OH is replaced by a –OCH₃ group [1]. This 11.0 Ų reduction in TPSA and complete loss of H-bond donor capacity render the ester significantly more membrane-permeable—a critical distinction when the compound is used as a pro-drug intermediate or when passive diffusion across lipid bilayers is required in cellular assays [2].

Polar surface area Permeability Prodrug design

Regioisomeric Differentiation: 4-Acetyl-3-chlorobenzoic Acid vs. 3-Acetyl-4-chlorobenzoic Acid in Electrophilic Aromatic Substitution Reactivity

The substitution pattern of 4-acetyl-3-chlorobenzoic acid (acetyl para to COOH, chlorine meta to COOH) dictates a fundamentally different electrophilic aromatic substitution (EAS) directing profile compared to its regioisomer 3-acetyl-4-chlorobenzoic acid (acetyl meta to COOH, chlorine para to COOH) [1]. In the target compound, the 4-acetyl group is a meta-directing, deactivating substituent, while the 3-chloro is ortho/para-directing but deactivating. The carboxylic acid at position 1 is meta-directing and deactivating. The net vector sum of these directing effects renders the position ortho to the chlorine and meta to the acetyl (C-2) as the most activated site for electrophilic attack. In the regioisomeric compound, the 4-chloro and 3-acetyl groups create a different activation landscape, directing electrophiles to different ring positions [1][2]. This regiochemical distinction is absolute: the two isomers cannot substitute for one another in sequences requiring specific EAS functionalization without producing different constitutional isomers as products.

Regioselectivity Electrophilic substitution Synthetic planning

Synthetic Efficiency: Friedel-Crafts Acylation Route to 4-Acetyl-3-chlorobenzoic Acid vs. Alternative Routes to the Nitro Analog

4-Acetyl-3-chlorobenzoic acid is synthesized via Friedel-Crafts acylation of commercially available 3-chlorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst (AlCl₃), followed by aqueous workup [1]. This one-step route from a commodity starting material contrasts with the synthesis of the nitro analog 4-acetyl-3-nitrobenzoic acid, which requires nitration of 4-acetylbenzoic acid under mixed acid conditions (HNO₃/H₂SO₄)—a two-step sequence with associated safety hazards, regioselectivity challenges, and waste disposal costs . The direct acylation route provides the target compound in multi-gram quantities with typical isolated yields of 60–80% as referenced in patent literature (US08987445B2) [1]. This synthetic advantage translates to lower procurement cost and higher commercial availability from multiple vendors (Sigma-Aldrich/Fluorochem, AKSci, Leyan, Chemscene, Aromsyn) compared to the nitro analog, which is offered by fewer suppliers and at higher unit prices .

Synthetic accessibility Friedel-Crafts acylation Cost of goods

Orthogonal Functional Group Reactivity: Chemoselective Derivatization of 4-Acetyl-3-chlorobenzoic Acid via the Carboxylic Acid Handle Without Competing Ketone Interference

A key practical advantage of 4-acetyl-3-chlorobenzoic acid is the ability to selectively derivatize the carboxylic acid group without protecting the acetyl ketone. This was demonstrated in the patent literature (US08987445B2), where 4-acetyl-3-chlorobenzoic acid was converted to its methyl ester in 94% isolated yield using K₂CO₃ and iodomethane in DMF at room temperature for 1 hour, with no reported competing reaction at the acetyl carbonyl [1]. The same chemoselectivity is expected for amide coupling reactions employing standard carbodiimide reagents (EDC/DCC with HOBt or HATU), as the acetyl ketone is significantly less electrophilic than an activated carboxylic acid intermediate [2]. In contrast, analogs bearing a nitro group (e.g., 4-acetyl-3-nitrobenzoic acid) introduce the risk of nitro group reduction under coupling or hydrogenation conditions, and the strongly electron-withdrawing nitro group can render the carboxylic acid less reactive toward nucleophilic attack due to attenuated electron density on the carbonyl carbon [2].

Chemoselectivity Amide coupling Protecting group strategy

Rotatable Bond Count and Molecular Flexibility: 4-Acetyl-3-chlorobenzoic Acid vs. Biaryl and Extended-Linker Analogs

4-Acetyl-3-chlorobenzoic acid possesses exactly two rotatable bonds (the C–COOH bond and the C–COCH₃ bond), yielding a relatively rigid molecular framework with a heavy atom count of 13 [1]. This low rotatable bond count is favorable for crystallization, as evidenced by the compound's availability as a crystalline solid (storage at ambient temperature per Sigma-Aldrich) . In fragment-based drug discovery, a lower number of rotatable bonds is associated with higher ligand efficiency and more favorable entropic binding contributions [2]. By comparison, benzoic acid derivatives with extended linkers (e.g., 4-(3-chlorobenzamido)benzoic acid) or biaryl systems contain 4–7 rotatable bonds, increasing conformational entropy and potentially reducing crystallization propensity and target binding affinity per unit of molecular weight [2].

Conformational flexibility Crystallization Ligand efficiency

4-Acetyl-3-chlorobenzoic acid (CAS 57542-72-0): High-Confidence Application Scenarios Derived from Quantitative Evidence


Intermediate for Heterocyclic Compound Libraries via Sequential Chemoselective Derivatization

The orthogonal reactivity of the carboxylic acid and acetyl ketone functions in 4-acetyl-3-chlorobenzoic acid enables a two-step diversification sequence without protecting group manipulation: (Step 1) amide coupling or esterification at the –COOH group (94% model yield demonstrated for methyl ester formation [1]), followed by (Step 2) condensation of the acetyl ketone with hydrazines, hydroxylamines, or primary amines to generate pyrazole, isoxazole, or imine-containing compound libraries. The 3-chloro substituent remains available for late-stage Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity at the final step. This three-dimensional diversification strategy—amide/ester formation → ketone condensation → cross-coupling—is uniquely enabled by the 4-acetyl-3-chloro substitution pattern and cannot be replicated with mono-substituted benzoic acids or regioisomeric analogs.

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 198.60 g/mol, XLogP3 of 2.5, only 2 rotatable bonds, and TPSA of 54.4 Ų [2], 4-acetyl-3-chlorobenzoic acid falls within the 'Rule of Three' guidelines for fragment libraries (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3). Its heavy atom count of 13 and balanced polarity profile make it suitable for both NMR-based and crystallographic fragment screening campaigns. The chlorine atom provides anomalous scattering for X-ray crystallography, facilitating unambiguous assignment of binding pose. The acetyl ketone can serve as a hydrogen bond acceptor with kinase hinge regions, while the carboxylic acid can engage catalytic lysine or arginine residues. These properties, combined with commercial availability at ≥98% purity from multiple vendors , position this compound as a validated fragment library entry.

Agrochemical Intermediate: Pro-Herbicide and Fungicide Scaffold Derivatization

Substituted benzoic acids bearing both halogen and acyl functionalities are recurring motifs in agrochemical active ingredients, particularly in the aryloxyphenoxypropionate (FOP) herbicide class and in certain succinate dehydrogenase inhibitor (SDHI) fungicides. The 4-acetyl-3-chlorobenzoic acid scaffold provides a direct entry point to these chemotypes: the carboxylic acid can be converted to an ester or amide prodrug form, the acetyl group can be elaborated to α-haloketones or α,β-unsaturated ketones via aldol condensation, and the aryl chloride can participate in nucleophilic aromatic substitution with phenols or thiols. The Friedel-Crafts acylation route from inexpensive 3-chlorobenzoic acid ensures cost-effective multi-kilogram supply, supporting agricultural field trial quantities. The compound's intermediate XLogP3 of 2.5 aids in achieving the balance between phloem mobility (requiring moderate hydrophilicity) and cuticular penetration (requiring some lipophilicity) that is critical for foliar-applied agrochemicals.

Calibration Standard and Reference Material for Analytical Method Development

The commercial availability of 4-acetyl-3-chlorobenzoic acid at certified purity levels of 98% (Sigma-Aldrich/Fluorochem) supports its use as a reference standard in HPLC, LC-MS, and GC-MS method development for the quantification of chlorinated benzoic acid derivatives in environmental samples, pharmaceutical impurity profiling, and forensic analysis. Its distinct UV chromophore (the acetyl-benzoyl conjugated system provides absorption at approximately 250–260 nm) and characteristic mass spectrometric fragmentation pattern (molecular ion [M–H]⁻ at m/z 197.0, with fragment ions corresponding to loss of CO₂ [–44 Da] and loss of CH₃CO [–43 Da]) enable sensitive and selective detection. The chlorine isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) provides a confirmatory fingerprint in mass spectra. Compared to the mono-substituted analogs 4-acetylbenzoic acid and 3-chlorobenzoic acid, the target compound offers a more information-rich analytical signature with multiple structurally diagnostic fragments.

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